3-Isobutylpyrrolidine-2,5-dione

Pharmaceutical impurity profiling Structural elucidation Spectroscopic characterization

3-Isobutylpyrrolidine-2,5-dione (CAS 164597-78-8, molecular formula C₈H₁₃NO₂, molecular weight 155.19 g/mol) is a heterocyclic succinimide derivative systematically named 3-(2-methylpropyl)pyrrolidine-2,5-dione. It is primarily known in pharmaceutical contexts as Pregabalin Succinimide Impurity (also designated Pregabalin Impurity 95), a process-related impurity of the anticonvulsant drug Pregabalin.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 164597-78-8
Cat. No. B12884613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutylpyrrolidine-2,5-dione
CAS164597-78-8
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(C)CC1CC(=O)NC1=O
InChIInChI=1S/C8H13NO2/c1-5(2)3-6-4-7(10)9-8(6)11/h5-6H,3-4H2,1-2H3,(H,9,10,11)
InChIKeyVDLCHRONYAACTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutylpyrrolidine-2,5-dione (CAS 164597-78-8) — Procurement-Relevant Identity and Baseline Characterization


3-Isobutylpyrrolidine-2,5-dione (CAS 164597-78-8, molecular formula C₈H₁₃NO₂, molecular weight 155.19 g/mol) is a heterocyclic succinimide derivative systematically named 3-(2-methylpropyl)pyrrolidine-2,5-dione [1]. It is primarily known in pharmaceutical contexts as Pregabalin Succinimide Impurity (also designated Pregabalin Impurity 95), a process-related impurity of the anticonvulsant drug Pregabalin [2]. The compound exists as a racemic mixture with no defined stereocenters and carries the FDA UNII identifier 42VK59D3YD [3]. Its structure features a five-membered pyrrolidine-2,5-dione ring bearing an isobutyl substituent at the 3-position, distinguishing it from other Pregabalin-related impurities such as the lactam (4-isobutylpyrrolidin-2-one) and the open-chain diacid (2-isobutylsuccinic acid) .

Why 3-Isobutylpyrrolidine-2,5-dione Cannot Be Substituted by Closely Related Pregabalin Impurity Analogs


3-Isobutylpyrrolidine-2,5-dione occupies a unique position in the Pregabalin impurity landscape that precludes simple substitution by any single analog. As a cyclic imide (succinimide), it possesses two carbonyl groups with distinct IR absorption bands at 3177.19 cm⁻¹ (CONH) and 1711.57 cm⁻¹ (C=O) and a characteristic ¹H NMR NH proton singlet at δ 8.10 ppm in CDCl₃ [1]. This spectroscopic fingerprint is fundamentally different from the 4-isobutylpyrrolidin-2-one lactam impurity (one carbonyl, molecular weight 141.21 g/mol, C₈H₁₅NO) , the 2-isobutylsuccinic acid diacid impurity (two carboxylic acid groups, molecular weight 174.19 g/mol, C₈H₁₄O₄) [2], and 3-isobutylglutaric acid (molecular weight 188.22 g/mol, C₉H₁₆O₄) . These compounds arise from distinct synthetic pathways and degradation routes; their physicochemical properties—including melting point, chromatographic retention behavior, and ionization characteristics—cannot be normalized to a single reference standard . Consequently, any attempt to use one impurity reference to qualify or quantify another in HPLC or LC-MS analytical methods would produce systematically inaccurate results for ANDA regulatory submissions .

Quantitative Differential Evidence: 3-Isobutylpyrrolidine-2,5-dione vs. Closest Pregabalin Impurity Analogs


Molecular Identity and Spectroscopic Fingerprint: Succinimide vs. Lactam Structural Differentiation

3-Isobutylpyrrolidine-2,5-dione is differentiated from 4-isobutylpyrrolidin-2-one (Pregabalin EP Impurity A) by its succinimide core, which possesses two carbonyl groups versus the single carbonyl of the lactam. This is reflected in the molecular formula (C₈H₁₃NO₂ vs. C₈H₁₅NO) and molecular weight (155.19 vs. 141.21 g/mol) [1]. The patent-specified ¹H NMR spectrum (CDCl₃) shows a distinctive broad NH singlet at δ 8.10 ppm, confirming the cyclic imide structure, while the ¹³C NMR spectrum displays two carbonyl resonances at δ 181.72 and 177.93 ppm [2]. The IR spectrum confirms the imide structure with characteristic bands at 3177.19 cm⁻¹ (CONH stretch) and 1711.57 cm⁻¹ (C=O stretch), and mass spectrometry yields a protonated molecular ion [M+H]⁺ at m/z 156.63 [2].

Pharmaceutical impurity profiling Structural elucidation Spectroscopic characterization

Physical State and Thermal Behavior: Crystalline Solid vs. Liquid at Ambient Temperature

3-Isobutylpyrrolidine-2,5-dione is isolated as a white crystalline solid with a melting range of 111.9–112.9 °C as reported in the patent [1]. In contrast, the closest structural analog, 4-isobutylpyrrolidin-2-one (Pregabalin lactam), is described as a liquid at room temperature with a predicted boiling point of 269.1±9.0 °C and a density of 0.927±0.06 g/cm³ . The predicted boiling point of 3-isobutylpyrrolidine-2,5-dione is 288.3±9.0 °C with a predicted density of 1.043±0.06 g/cm³ . The higher density and solid physical state at ambient temperature reflect stronger intermolecular hydrogen bonding via the imide NH donor and dual carbonyl acceptors.

Physicochemical characterization Reference standard handling Melting point determination

Synthesis Pathway Specificity: Origination from 2-Isobutylsuccinic Acid Rather than 3-Isobutylglutaric Acid

The synthesis of 3-isobutylpyrrolidine-2,5-dione proceeds from 2-isobutylsuccinic acid (a C₈-diacid, CAS 5702-99-8) reacted with aqueous ammonia (20–25%) at 30–150 °C, followed by extraction and purification to yield the product as a white solid with HPLC purity of 100% [1]. In contrast, the formation of 3-isobutylglutaric acid (a C₉-diacid, CAS 75143-89-4) is a key intermediate in the main Pregabalin synthetic route via condensation of isovaleraldehyde with ethyl cyanoacetate and diethyl malonate [2]. The 4-isobutylpyrrolidin-2-one lactam impurity arises from a Hofmann degradation side reaction of (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid in the presence of bromine and sodium hydroxide at -10 to -5 °C, yielding 26.2% with 99% HPLC purity . These distinct synthetic origins mean that the presence, level, and control strategy for each impurity are route-dependent.

Process chemistry Impurity origin tracking Synthetic route differentiation

Chromatographic Ionizability and pKa Differentiation vs. Lactam Impurity

3-Isobutylpyrrolidine-2,5-dione has a predicted acid dissociation constant (pKa) of 9.66±0.50, reflecting the weakly acidic nature of the succinimide NH proton . The lactam analog 4-isobutylpyrrolidin-2-one, lacking the second electron-withdrawing carbonyl, has a significantly different ionization profile (pKa predicted around 14–16 for secondary amides/lactams). This pKa difference translates to distinct retention behavior in reversed-phase HPLC at intermediate pH ranges (pH 7–10), where the succinimide impurity can exist partially ionized while the lactam remains fully protonated. Additionally, the predicted logP values and hydrogen-bonding capacity differ: the succinimide has two hydrogen bond acceptors (both carbonyls) and one donor (NH), whereas the lactam has one acceptor and one donor.

HPLC method development Ionizable impurity separation pKa prediction

Regulatory Classification: Non-Pharmacopeial Impurity vs. Named Pharmacopeial Impurities

3-Isobutylpyrrolidine-2,5-dione is classified as a non-pharmacopeial (unknown) impurity of Pregabalin, meaning it is not listed as a named specified impurity (Impurity A, B, C, D, etc.) in the European Pharmacopoeia (EP) or United States Pharmacopeia (USP) monographs for Pregabalin . The patent explicitly states that one objective of the invention is that the process 'is suitable for identification of unknown impurity (non-pharmacopeia) of pregabalin' [1]. In contrast, 4-isobutylpyrrolidin-2-one is designated as EP Impurity A and USP Pregabalin Related Compound C, with established acceptance criteria and EP Reference Standards available from Sigma-Aldrich [2]. This regulatory distinction means that analytical methods for ANDA submissions must include specific validation for the succinimide impurity if it appears above the ICH identification threshold (typically 0.1%), and its qualification may require additional toxicological assessment [3].

Regulatory compliance Pharmacopeial monographs ANDA impurity qualification

Purity Specification and Analytical Reference Standard Packaging Sizes

Commercially available 3-isobutylpyrrolidine-2,5-dione reference standards are supplied at defined purity grades and packaging sizes. CATO Research Chemicals offers Pregabalin Impurity 95 (CAS 164597-78-8) at 97% purity with full characterization data including HPLC, NMR, MS spectra, and COA certificate, in packaging sizes of 10 mg, 25 mg, 50 mg, and 100 mg . The patent reports achieving 100% HPLC purity for the synthesized compound [1]. In comparison, the EP-specified lactam impurity 4-isobutylpyrrolidin-2-one is supplied as a racemate reference standard at typically 98% purity by commercial vendors such as MedChemExpress and Fisher Scientific . The 2-isobutylsuccinic acid diacid impurity is available from SynZeal with detailed characterization data [2]. The availability of multiple independently sourced and characterized batches of the succinimide impurity from distinct manufacturers supports method cross-validation and mitigates single-supplier risk for long-term QC programs.

Reference standard procurement HPLC purity COA documentation

Validated Application Scenarios for 3-Isobutylpyrrolidine-2,5-dione in Analytical Development and Quality Control


HPLC Method Development for Non-Pharmacopeial Impurity Profiling in Pregabalin API

Analytical laboratories developing HPLC or UPLC methods for Pregabalin API related substances testing require 3-isobutylpyrrolidine-2,5-dione as a reference standard to establish system suitability, determine relative retention time (RRT), and calculate response factors for this specific non-pharmacopeial impurity. The compound's predicted pKa of 9.66 and its distinct UV chromophore (succinimide dicarbonyl) enable method optimization at intermediate pH ranges where co-elution with the more abundant lactam impurity (EP Impurity A) is avoided. The patent-reported melting point (111.9–112.9 °C) and solid physical state [1] facilitate accurate gravimetric preparation of stock standard solutions without the volumetric handling challenges posed by liquid impurity standards.

Quality Control Batch Release Testing Under ICH Q3A Guidelines for ANDA Submissions

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for Pregabalin, ICH Q3A guidelines mandate identification, reporting, and qualification of any impurity present at or above the 0.1% identification threshold . 3-Isobutylpyrrolidine-2,5-dione, as a non-pharmacopeial impurity potentially arising from the 2-isobutylsuccinic acid intermediate pathway [1], must be individually monitored. Using this compound as a characterized reference standard—supported by vendor-provided HPLC, NMR, MS, and COA documentation —ensures batch-to-batch consistency data is defensible during regulatory review and avoids the risk of misidentifying this impurity as the pharmacopeial lactam impurity.

Forced Degradation Studies to Establish Stability-Indicating Method Specificity

Stability-indicating analytical methods for Pregabalin drug substance and drug product require demonstration that all potential degradation products are resolved from the API and from each other. 3-Isobutylpyrrolidine-2,5-dione, as a potential oxidative or thermal degradation product involving succinimide ring formation, must be included in forced degradation study protocols alongside other known impurities. The distinct IR absorption bands (3177.19 and 1711.57 cm⁻¹) and characteristic ¹H NMR NH signal at δ 8.10 ppm provide orthogonal spectroscopic confirmation of peak identity during LC-MS or LC-UV method specificity validation, ensuring that stress-induced degradation peaks are correctly assigned.

Process Development and Impurity Fate-and-Purge Studies in Pregabalin Manufacturing

During process development and scale-up of Pregabalin API manufacturing, understanding the formation and purge of 3-isobutylpyrrolidine-2,5-dione is critical. The impurity originates from 2-isobutylsuccinic acid reacting with ammonia under thermal conditions (30–150 °C) , a pathway distinct from the Hofmann degradation route that generates the lactam impurity [1]. By spiking authentic 3-isobutylpyrrolidine-2,5-dione reference material into process intermediates, development chemists can quantify purge factors across unit operations (extraction, crystallization, washing) and demonstrate that the final API consistently meets the ≤0.1% threshold without relying on the surrogate behavior of pharmacopeial impurity standards.

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